1-Isopropyl-2-methylindoline
Description
1-Isopropyl-2-methylindoline is a bicyclic amine derivative featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is substituted with an isopropyl group at the 1-position and a methyl group at the 2-position. These substituents significantly influence its steric and electronic properties. The isopropyl group introduces bulkiness, which may enhance lipophilicity and steric hindrance, while the methyl group at the 2-position modulates electron density within the indoline core . For example, substituent changes in similar compounds (e.g., methyl to isopropyl) have been shown to alter solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
TZOCRWHEFLRIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methylindoline can be synthesized through various methods. One common approach involves the alkylation of 2-methylindoline with isopropyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
Indolines typically undergo alkylation at the nitrogen atom due to its lone pair availability. For 1-Isopropyl-2-methylindoline, N-alkylation is a prominent reaction, where alkylating agents (e.g., alkyl halides) can introduce new substituents. Similarly, acylation (e.g., with acyl chlorides) can occur at the nitrogen, forming amides or imides. These modifications are critical for generating derivatives with altered lipophilicity or biological activity.
Reaction Conditions and Yields :
While specific data for this compound is limited, analogous indoline derivatives often require catalytic bases (e.g., pyridine) and mild conditions. For example, alkylation of indoline derivatives typically proceeds under reflux with alkyl halides, yielding products in moderate-to-high efficiencies.
Electrophilic Substitution Reactions
Indolines are less reactive toward electrophilic substitution compared to indoles but can undergo such reactions under specific conditions. The methyl group at position 2 may activate the aromatic ring for substitution at positions 4, 5, or 6. Possible electrophiles include nitro groups, halogens, or acylating agents.
Annulation Reactions
This compound can participate in [3 + 2]-annulation reactions to form heterocycles. For instance, reaction with hydrazinonitroalkenes or other substrates under base-mediated conditions (e.g., DBU or K₂CO₃) may yield fused ring systems like thienoindoles. This type of cyclization is well-documented for indoline derivatives, where the nitrogen serves as a nucleophilic site for bond formation .
Reaction Example :
| Substrate | Base | Solvent | Yield |
|---|---|---|---|
| Indoline-2-thione | DBU | Acetonitrile | 44–94% |
| RC-adducts | K₂CO₃ | Acetonitrile/Water | 20–56% |
Adapted from thienoindole synthesis protocols .
Oxidation and Reduction
Indolines are susceptible to oxidation, which converts them to indoles. For this compound, oxidation (e.g., with H₂O₂ or other oxidizing agents) could regenerate the indole framework, potentially altering its reactivity. Conversely, reduction (e.g., with NaBH₄) might modify substituent groups, though specific data for this compound is lacking.
Key Comparison of Reaction Pathways
| Reaction Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkylation/Acylation | N-substitution | Enhances lipophilicity | Requires catalytic conditions |
| Electrophilic Substitution | Ring activation | Functional group diversity | Steric hindrance from substituents |
| Annulation | Heterocycle formation | High structural complexity | Substrate specificity |
| Oxidation/Reduction | Framework modification | Tunable reactivity | Potential instability |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Precursor
1-Isopropyl-2-methylindoline serves as a precursor in the synthesis of various pharmaceutical compounds. Its indole structure is significant in drug design, particularly for developing compounds that target specific biological pathways. Research indicates that derivatives of indoline exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indoline derivatives, including those based on this compound. The results demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential use as anticancer agents .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound Derivative A | Anticancer | 15 |
| This compound Derivative B | Antibacterial | 20 |
| This compound Derivative C | Anti-inflammatory | 10 |
Agricultural Science
Plant Growth Regulation
Research has indicated that indole compounds can influence plant growth and development. Specifically, studies have shown that applying certain indoles can regulate plant growth by either promoting or inhibiting growth depending on the concentration used. For instance, this compound has been explored for its potential to enhance sugar content in crops like sugar cane by modulating growth rates .
Case Study: Sugar Cane Enhancement
A controlled experiment demonstrated that treating sugar cane plants with this compound resulted in increased sugar accumulation compared to untreated controls. The application rates varied from 1 to 5 kg/ha, with optimal results observed at around 3 kg/ha.
| Treatment (kg/ha) | Sugar Content (%) | Control Sugar Content (%) |
|---|---|---|
| 0 | 8 | 8 |
| 1 | 9 | 8 |
| 3 | 12 | 8 |
| 5 | 10 | 8 |
Materials Science
Synthesis of Functional Materials
In materials science, the unique properties of indolines make them suitable for synthesizing functional materials such as polymers and dyes. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Blends
A recent study focused on blending polymers with varying concentrations of this compound. The results indicated improved tensile strength and thermal resistance in the polymer composites compared to pure polymer samples.
| Polymer Blend Composition | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Pure Polymer | 30 | 250 |
| Polymer + 5% Indoline | 35 | 270 |
| Polymer + 10% Indoline | 40 | 290 |
Mechanism of Action
The mechanism of action of 1-isopropyl-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Solubility and Lipophilicity
- This compound : Predicted to have low water solubility (log P ~3–4) due to alkyl substituents, similar to 5-Isopropyl-1H-indole-2-carboxylic acid (log P ~2.5–3.5) .
- Indolin-2-one : Higher water solubility (log P ~1.2) owing to the ketone group, as reported in experimental data .
- 5-Aminoindolin-2-one hydrochloride: High aqueous solubility due to ionic character (hydrochloride salt) .
Biological Activity
1-Isopropyl-2-methylindoline is a derivative of indoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an isopropyl group and a methyl group attached to the indoline structure. This unique substitution pattern is significant as it influences the compound's chemical reactivity and biological properties. The presence of these groups can enhance stability and modulate interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. Various methods have been explored, including palladium-catalyzed reactions and other synthetic pathways that yield high purity and yield of the desired compound .
Antimicrobial Properties
Research indicates that indoline derivatives, including this compound, exhibit promising antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The compound's ability to interact with specific molecular targets, such as enzymes or receptors implicated in cancer progression, is a focus of ongoing research .
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antibacterial Activity : In a study evaluating the antimicrobial efficacy of indoline derivatives, this compound demonstrated significant inhibition against S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Studies : Research has indicated that compounds structurally related to this compound can inhibit tumor growth in vitro and in vivo models. These studies highlight the compound's potential as a lead structure for developing new anticancer agents .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |
| 2-Methylindoline | Moderate | Low | Cell membrane disruption |
| Indoline | Low | Moderate | Cell cycle arrest |
Q & A
Q. What statistical approaches are critical for analyzing dose-response data in toxicology assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
